molecular formula C10H5N3O3 B1374476 5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1342223-83-9

5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B1374476
CAS No.: 1342223-83-9
M. Wt: 215.16 g/mol
InChI Key: CXEHYAKXSRNEEZ-UHFFFAOYSA-N
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Description

5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-cyanobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable nitrile oxide to yield the desired oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid is in the development of anticancer agents. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth effectively .

Case Studies:

  • A study highlighted the synthesis of novel 1,2,4-oxadiazole derivatives that displayed significant cytotoxicity against various cancer cell lines, including human colon adenocarcinoma and breast cancer .
  • Another investigation found that specific oxadiazole derivatives had IC50 values lower than established chemotherapeutics like doxorubicin, indicating their potential as effective cancer treatments .

Pharmacological Applications

The compound has been explored for its interaction with biological targets such as enzymes and receptors. Molecular docking studies suggest that it may bind favorably to proteins involved in cancer pathways, enhancing its therapeutic potential.

Pharmacological Properties:

  • Antitumor properties have been attributed to its ability to interact with cellular pathways that regulate apoptosis and cell proliferation.
  • The presence of the cyano group enhances its reactivity and biological activity compared to other oxadiazole derivatives.

Material Science

Beyond its biological applications, this compound has potential uses in material science. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.

Applications in Material Science:

  • The compound can be utilized in the development of organic light-emitting diodes (OLEDs) due to its favorable photophysical properties.
  • It may also serve as a building block for synthesizing polymers with enhanced thermal stability and mechanical strength.

Summary of Key Findings

Application AreaKey Findings
Anticancer ActivitySignificant cytotoxicity against various cancer cell lines; apoptosis induction observed .
Pharmacological EffectsFavorable binding with cancer-related proteins; potential as a therapeutic agent.
Material ScienceSuitable for OLEDs and polymers with enhanced properties.

Mechanism of Action

The mechanism of action of 5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid
  • 5-(4-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid
  • 5-(3-Nitrophenyl)-1,2,4-oxadiazole-3-carboxylic acid

Uniqueness

5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the cyanophenyl group, which imparts specific electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of bioactive molecules or advanced materials.

Biological Activity

5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Overview of the Compound

This compound features an oxadiazole ring, which is known for its role in various biological activities. The presence of the cyanophenyl group enhances its electronic properties, making it a valuable candidate for drug development and material science applications.

Synthesis

The synthesis of this compound typically involves the cyclization of 3-cyanobenzoic acid with hydrazine hydrate, followed by treatment with a nitrile oxide. This method allows for the efficient formation of the oxadiazole ring and can be optimized for large-scale production using continuous flow reactors to ensure high yield and purity.

Anticancer Properties

Research has highlighted the anticancer potential of this compound through various studies:

  • Cell Viability Studies : In vitro studies on human cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast cancer) demonstrated significant cytotoxic effects. For instance, at a concentration of 10 µM, cell viability was reduced to approximately 64% for HT-29 cells after 24 hours .
  • Apoptosis Induction : The compound was shown to increase apoptosis rates significantly compared to untreated controls. The apoptotic effect ranged from 9.4% to 51.2%, indicating strong pro-apoptotic activity .
  • Cell Cycle Analysis : The compound influenced cell cycle dynamics by increasing the proportion of cells in the G0/G1 phase while reducing those in the S phase, suggesting a mechanism that may inhibit cancer cell proliferation .

Anti-inflammatory and Other Biological Activities

Beyond anticancer effects, this compound has been investigated for its anti-inflammatory properties. It has shown potential in inhibiting inflammatory pathways and could serve as a lead compound for developing anti-inflammatory drugs .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in critical signaling pathways associated with cancer progression and inflammation. For example, it has been noted to affect the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell growth and survival .

Comparative Analysis with Similar Compounds

To contextualize its efficacy, a comparison with similar oxadiazole derivatives reveals unique aspects:

Compound NameAnticancer ActivityUnique Features
This compoundHighStrong apoptosis induction
5-Phenyl-1,2,4-oxadiazole-3-carboxylic acidModerateLess effective in apoptosis
5-(4-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acidModerateDifferent substitution pattern affects activity

The presence of the cyanophenyl group in this compound contributes to its enhanced biological activity compared to other derivatives .

Properties

IUPAC Name

5-(3-cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O3/c11-5-6-2-1-3-7(4-6)9-12-8(10(14)15)13-16-9/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEHYAKXSRNEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=NO2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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